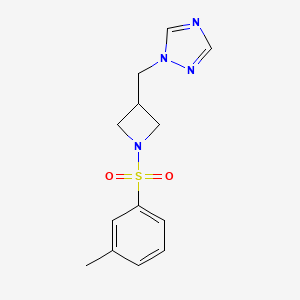
1-((1-(m-tolylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-(m-tolylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((1-(m-tolylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS Number: 2310045-92-0) is a novel triazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N4O2S, with a molecular weight of 292.36 g/mol. The structure features a triazole ring which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Azetidine Ring : This can be achieved through nucleophilic substitution reactions.
- Sulfonylation : The m-tolylsulfonyl group is introduced using m-toluenesulfonyl chloride.
- Triazole Formation : The triazole moiety is formed through cyclization reactions involving hydrazine derivatives.
Antimicrobial Activity
Research indicates that triazole compounds often exhibit significant antimicrobial properties. A study highlighted that various 1,2,4-triazole derivatives showed promising activity against a range of pathogens, including bacteria and fungi. Specifically, compounds similar to the target compound have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in multiple studies. For instance, a related compound was found to possess anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that the target compound may also exhibit similar therapeutic effects.
Anticancer Properties
Triazoles have been explored for their anticancer properties. In particular, mercapto-substituted triazoles have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells . The incorporation of the azetidine structure may enhance the overall efficacy of the compound in targeting malignant cells.
Case Studies
- Case Study on Antimicrobial Activity :
-
Case Study on Anti-inflammatory Effects :
- In a comparative study, another triazole derivative was evaluated for its anti-inflammatory activity in animal models. The findings revealed a significant reduction in inflammation markers, suggesting that compounds like the target molecule could be developed into therapeutic agents for inflammatory conditions .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[[1-(3-methylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(5-11)20(18,19)17-7-12(8-17)6-16-10-14-9-15-16/h2-5,9-10,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHHTOCQORUYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














